Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate, also known as AM-1241, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a CB2 receptor agonist and has been found to have anti-inflammatory, analgesic, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. In animal studies, this compound has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been found to protect against neurodegeneration in models of Parkinson's disease, Alzheimer's disease, and stroke.
Wirkmechanismus
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune function. Activation of the CB2 receptor by this compound leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily mediated through the CB2 receptor. Activation of the CB2 receptor by this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This reduction in inflammation leads to a reduction in pain and tissue damage. Additionally, this compound has been found to have neuroprotective effects, which may be due to its ability to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate in lab experiments is its selectivity for the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. Additionally, this compound has been extensively studied and its effects are well-characterized, which makes it a reliable tool for research. However, one limitation of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, there is interest in exploring the potential use of this compound in the treatment of inflammatory bowel disease and other autoimmune disorders. Finally, there is a need for further research into the mechanisms of action of this compound, particularly with regard to its neuroprotective effects.
Synthesemethoden
The synthesis of Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 6-amino-5-methylpyridin-3-ol, which is converted to the corresponding bromide using phosphorus tribromide. The bromide is then reacted with ethyl acetoacetate and sodium ethoxide to form the desired ester. Finally, the ester is converted to the methyl ester using methanol and sodium methoxide.
Eigenschaften
IUPAC Name |
methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-8(6-12-10(7)11)3-4-9(13)14-2/h3-6H,1-2H3,(H2,11,12)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCYDFYKMPNGMJ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1N)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.